Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate
Overview
Description
Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate is an organophosphorus compound with the molecular formula C10H19O4P. It is a phosphonate ester, characterized by the presence of a phosphonate group attached to a cyclohexyl ring and an oxoethyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexanone with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure maximum efficiency and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction parameters and ensuring product quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, hydroxylated compounds, and various substituted phosphonates.
Scientific Research Applications
Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, affecting their activity. The compound can also participate in the formation of stable complexes with other molecules, influencing biochemical pathways and reactions.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (2-oxo-2-phenylethyl)phosphonate
- Diethyl (2-oxopropyl)phosphonate
- Dimethyl 2-oxopropylphosphonate
Uniqueness
Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate is unique due to the presence of the cyclohexyl ring, which imparts specific steric and electronic properties. This makes it distinct from other phosphonate esters and influences its reactivity and applications in various fields.
Properties
IUPAC Name |
1-cyclohexyl-2-dimethoxyphosphorylethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19O4P/c1-13-15(12,14-2)8-10(11)9-6-4-3-5-7-9/h9H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZNMXSYERMMBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC(=O)C1CCCCC1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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